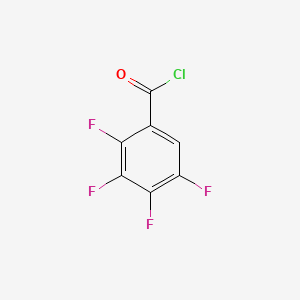

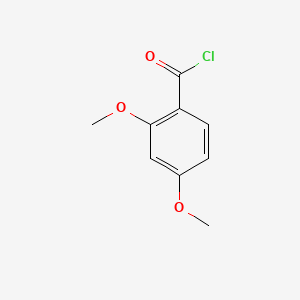

2,4-Dimethoxybenzoyl chloride

Overview

Description

2,4-Dimethoxybenzoyl chloride is a benzoyl chloride derivative.

Scientific Research Applications

Synthesis and Optimization

2,4-Dimethoxybenzoyl chloride is synthesized through the methylation of 2,4-dihydroxybenzoic acid, followed by chlorination. Optimal conditions for this process have been identified, involving specific solvents and catalysts, to achieve a total yield of 74.1% (Wan You-zhi, 2007).

Application in Corrosion Inhibition

This compound has been evaluated as a corrosion inhibitor, particularly in chloride mediums. It showed an efficiency of 73.2% at 50 ppm against corrosion in specific steel electrodes. This highlights its potential use in industrial applications, particularly in environments prone to corrosion (Hernández Olivé et al., 2023).

Use in Organic Synthesis

This compound is involved in the annulative coupling of arylbenzoyl chlorides with alkynes, facilitating the formation of phenanthrene derivatives. This process is significant in organic synthesis, contributing to the creation of complex organic compounds (Nagata et al., 2014).

Polymerization Applications

It's used in the polymerization of certain compounds, such as in the formation of polyacetylene-based polyelectrolytes. This application demonstrates its role in creating materials with specific electrical and optical properties, which could be useful in various technological applications (Kim et al., 2022).

Influence in Solvolysis Reactions

This compound also plays a role in understanding the ortho-effect in solvolysis reactions. Research in this area provides insights into reaction kinetics and mechanisms in organic chemistry, offering broader implications for chemical synthesis (Park & Kevill, 2012).

Fluorescent Compound Synthesis

It's used in the synthesis of fluorescent compounds, showcasing its utility in creating substances with specific optical properties. These properties are significant in various fields, including material science and biomedical applications (Tang & Verkade, 1996).

Phase Transfer Catalysis

This compound is involved in phase transfer catalyzed synthesis, indicating its role in facilitating chemical reactions between different phases. This is particularly useful in creating complex organic molecules (Lu, 2014).

Domino Friedel-Crafts Acylation/Annulation

This compound participates in the domino Friedel-Crafts acylation/annulation process, which is crucial in the synthesis of chromen-4-one derivatives. Such processes are important in the field of pharmaceuticals and organic chemistry (Bam & Chalifoux, 2018).

Safety and Hazards

2,4-Dimethoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Relevant Papers

A paper titled “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides” mentions the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Mechanism of Action

Target of Action

2,4-Dimethoxybenzoyl chloride is primarily used as a starting reagent in the synthesis of various compounds . Its primary targets are the molecules it reacts with during these synthesis processes.

Mode of Action

As a benzoyl chloride derivative, this compound is a reactive compound that can participate in various chemical reactions . It can react with different molecules to form new compounds, such as coumestrol , chromenoflavone, and cycloartocarpesin trimethyl ether .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, when used in the synthesis of coumestrol, it contributes to the formation of this compound’s molecular structure .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps synthesize . For example, in the synthesis of coumestrol, it contributes to the formation of this compound’s molecular structure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature and the presence of other chemicals . It’s also worth noting that it’s sensitive to moisture .

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of coumestrol and chromenoflavone . It interacts with various enzymes and proteins, facilitating the formation of ester bonds. The compound’s reactivity is primarily due to the presence of the benzoyl chloride group, which readily reacts with nucleophiles such as amines and alcohols. This interaction is crucial in the formation of amides and esters, which are essential in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2,4-Dimethoxybenzoic acid . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Properties

IUPAC Name |

2,4-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIUXRJCBBXEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370462 | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39828-35-8 | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

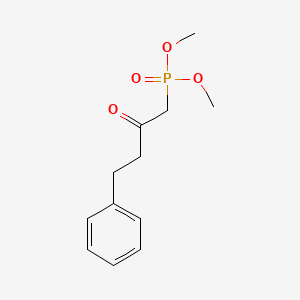

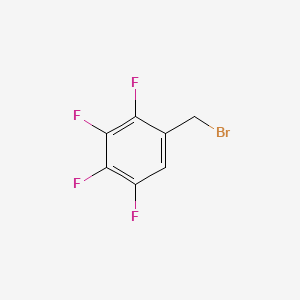

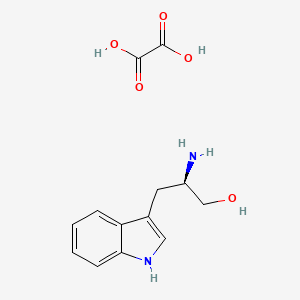

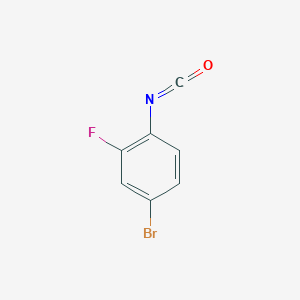

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,4-Dimethoxybenzoyl chloride in the synthesis of Cycloartocarpesin trimethyl ether?

A1: this compound acts as an aroylating agent in this synthesis []. It reacts with the lithium enolate of evodionol (2) in a crucial step. This reaction results in the formation of a β-diketone intermediate (3), which is then cyclized to finally yield the target molecule, Cycloartocarpesin trimethyl ether (1b) [].

Q2: Can you elaborate on the reaction mechanism involving this compound and its significance in this specific synthesis?

A2: The lithium enolate of evodionol (2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This attack leads to the formation of a new carbon-carbon bond and the displacement of the chloride ion. The resulting product is the β-diketone (3). This intermediate is then treated with D-toluenesulfonic acid, which catalyzes a cyclodehydration reaction, leading to the formation of the desired chromenoflavone structure found in Cycloartocarpesin trimethyl ether (1b) []. The use of this compound is significant as it introduces the required 2,4-dimethoxybenzoyl moiety onto the evodionol framework, which is essential for constructing the final target molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)